Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic structure with two ketone groups at positions 2 and 4 and an ethyl ester substituent at position 5.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-10(15)6-3-4-7-8(5-6)12-11(16)13-9(7)14/h3-5H,2H2,1H3,(H2,12,13,14,16) |
InChI Key |
ICFMTVFLQHGWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl glyoxalate. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The resulting intermediate undergoes cyclization to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with structurally related compounds, focusing on molecular properties, substituent effects, and practical handling:
Key Observations:
Substituent Effects on Physicochemical Properties: The ethyl ester in the target compound likely enhances lipid solubility compared to the methyl ester (C₁₀H₈N₂O₄ vs. The carboxylic acid derivative (C₁₅H₁₀N₂O₄) exhibits higher polarity due to the -COOH group, which may limit its utility in non-polar solvents but enhance binding to polar targets. The thioxo group in 945655-38-9 introduces sulfur, altering electronic properties and hydrogen-bonding capacity compared to oxo-containing analogs.
Stability and Handling :
- Methyl and ethyl esters require dry, room-temperature storage to prevent hydrolysis, with stock solutions stored at -20°C or below to avoid degradation.
- The phenyl-substituted analog (669752-01-6) lacks detailed stability data, but its aromatic substituent may confer greater steric hindrance, slowing degradation.
Research Applications :
Biological Activity
Ethyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a fused bicyclic structure that includes both quinazoline and carboxylic acid functionalities. Its structural representation is crucial for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 523990-83-2 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing anthranilic acid derivatives and cyclic diketones.
- Cyclization : Following the condensation to form the quinazoline structure.
Biological Activity
This compound exhibits a range of biological activities:
Antitumor Activity
Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. Studies have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. Its effectiveness against resistant strains of bacteria suggests potential as a new antimicrobial agent.
Enzyme Inhibition
This compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it shows lower IC50 values compared to existing proline analog inhibitors, indicating its potential for therapeutic applications in oncology.
Case Studies
-
Antitumor Efficacy : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 30 - Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : Activating caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interfering with the progression of the cell cycle at various checkpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
